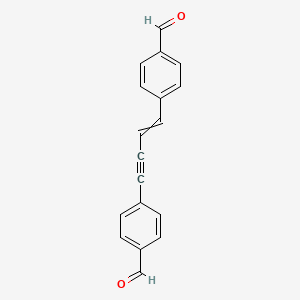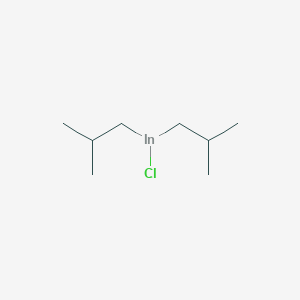
Chlorobis(2-methylpropyl)indigane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobis(2-methylpropyl)indigane is a chemical compound with the molecular formula C8H18AlCl. It is known for its unique properties and applications in various fields of science and industry. This compound is particularly interesting due to its reactivity and the potential it holds for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Chlorobis(2-methylpropyl)indigane typically involves the reaction of aluminum chloride with 2-methylpropyl groups. The reaction conditions often require anhydrous environments to prevent hydrolysis and ensure the purity of the product. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and yield.
Analyse Des Réactions Chimiques
Chlorobis(2-methylpropyl)indigane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced, although this is less common compared to oxidation.
Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chlorobis(2-methylpropyl)indigane has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: There is interest in its potential therapeutic applications, although this is still in the early stages.
Industry: It is used in the production of certain materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Chlorobis(2-methylpropyl)indigane involves its interaction with specific molecular targets. It can act as a catalyst in certain reactions, facilitating the formation of products by lowering the activation energy. The pathways involved in its action depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Chlorobis(2-methylpropyl)indigane can be compared with other similar compounds such as diisobutylaluminum chloride and chlorobis(dppe)iron hydride. These compounds share some similarities in their reactivity and applications but differ in their specific properties and uses. This compound is unique due to its specific molecular structure and the resulting chemical behavior.
Propriétés
Numéro CAS |
143500-51-0 |
|---|---|
Formule moléculaire |
C8H18ClIn |
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
chloro-bis(2-methylpropyl)indigane |
InChI |
InChI=1S/2C4H9.ClH.In/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;1H;/q;;;+1/p-1 |
Clé InChI |
FEPLEJGJECSIQW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C[In](CC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


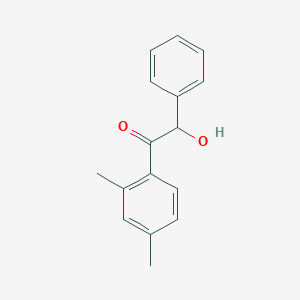
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
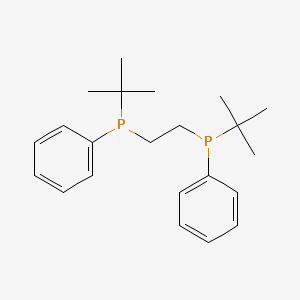
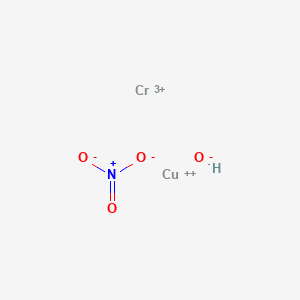
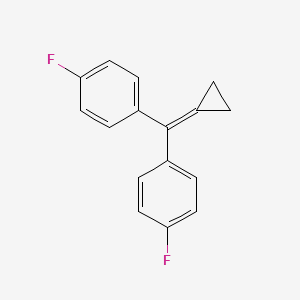
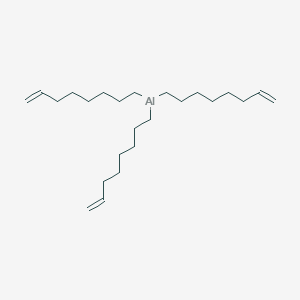
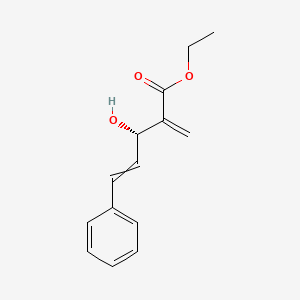
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)

![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)

![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)

